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Introduction

ZT55 is a novel, low molecular-weight compound originating from the traditional Chinese
medicinal herb, Isatis indigotica Fort.[1][2]. Its discovery through a high-throughput screening
program has identified it as a potent and highly selective inhibitor of Janus kinase 2 (JAK2),
particularly the V617F mutant, a key driver in myeloproliferative neoplasms (MPNs)[1][2][3].
This technical guide provides a comprehensive overview of the origin, discovery, and preclinical
evaluation of ZT55, including detailed experimental methodologies and a summary of its
biological activity.

Origin and Discovery of ZT55

ZT55 is a synthetic derivative of bioactive constituents found in the roots of Isatis indigotica[4]
[5][6]. The discovery of ZT55 was the result of a high-throughput screening designed to identify
compounds with selective inhibitory activity against JAK2[1]. While the precise synthetic
pathway from a natural precursor in Isatis indigotica is proprietary, the foundational knowledge
of the plant's rich alkaloid content guided the exploration that led to the identification of this
potent inhibitor[7].

Mechanism of Action: Selective JAK2 Inhibition
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ZT55 exerts its therapeutic effects through the selective inhibition of the JAK2 tyrosine kinase.
It demonstrates remarkable potency against the constitutively active JAK2V617F mutant, which
is a hallmark of MPNs such as polycythemia vera, essential thrombocythemia, and primary
myelofibrosis[1][2][8].

Kinase Inhibition Profile

In vitro kinase assays have established the high selectivity of ZT55 for JAK2 over other
members of the JAK family.

Kinase IC50 (pM) Selectivity (fold vs. JAK2)
JAK1 ~10 ~322

JAK2 0.031 1

JAK3 ~10 ~322

Table 1: In vitro kinase
inhibitory activity of ZT55
against JAK family members.
Data sourced from cell-free

kinase assays[1][2][3].

Inhibition of the JAK/STAT Signaling Pathway

ZT55 effectively blocks the JAK/STAT signaling cascade, a critical pathway for cell proliferation
and survival that is hyperactivated in MPNs. Treatment with ZT55 leads to a dose-dependent
reduction in the phosphorylation of JAK2 and its downstream targets, STAT3 and STATS5, in
cells harboring the JAK2V617F mutation[1][2]. This inhibition of signaling leads to the
downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic
proteins like Bax, ultimately driving cancer cells towards apoptosis[1].
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Figure 1: ZT55 Inhibition of the JAK/STAT Signaling Pathway
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Preclinical Efficacy of ZT55
In Vitro Anti-Proliferative and Pro-Apoptotic Effects

ZT55 has demonstrated potent anti-proliferative effects in human erythroleukemia (HEL) cells,
which are homozygous for the JAK2V617F mutation.

Inhibition of Proliferation

Cell Line ZT55 Concentration (pM)
(%)
HEL (JAK2V617F) 12.5 Data not available
25 Data not available
50 Data not available

Table 2: Anti-proliferative
effects of ZT55 on the HEL cell
line. Quantitative data on the
percentage of inhibition is not
available in the provided

search results[1][9].

Furthermore, ZT55 induces cell cycle arrest and apoptosis in a dose- and time-dependent

manner in HEL cells.
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. % Cells in G2IM Phase
ZT55 Concentration (pM)

% Apoptotic Cells (48h)

(24h)
0 (Control) Baseline Baseline
12.5 Increased Increased
25 Significantly Increased Significantly Increased
50 Markedly Increased Markedly Increased

Table 3: Effect of ZT55 on cell
cycle distribution and
apoptosis in HEL cells.
Specific percentages are not
detailed in the search results,
but a clear dose-dependent

increase was reported[1][9].

In Vivo Anti-Tumor Activity

The anti-tumor efficacy of ZT55 has been evaluated in a xenograft mouse model using HEL

cells. Oral administration of ZT55 led to a significant suppression of tumor growth.

Treatment Group Dosage

Tumor Volume Reduction
(%)

Vehicle Control -

0

ZT55 100 mg/kg/day

Significant Reduction

Table 4: In vivo anti-tumor
efficacy of ZT55 in a HEL cell
xenograft model. The exact
percentage of tumor volume
reduction is not specified in the
search results, but a drastic
attenuation of tumor growth
was observed[1][2][9].
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Experimental Protocols

The following are summaries of the key experimental protocols used in the evaluation of ZT55.

In Vitro Kinase Inhibition Assay (HTRF)

The inhibitory activity of ZT55 against JAK family kinases was determined using a
Homogeneous Time-Resolved Fluorescence (HTRF) assay.
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Figure 2: Workflow for HTRF Kinase Inhibition Assay
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Protocol:

Recombinant human JAK1, JAK2, and JAK3 enzymes were used.

e The assays were performed in 384-well plates.

e ZT55 was serially diluted and added to the wells.

e The kinase, biotinylated peptide substrate, and ATP were added to initiate the reaction.

o After incubation, HTRF detection reagents (Europium cryptate-labeled anti-phosphotyrosine
antibody and streptavidin-XL665) were added.

e The HTRF signal was measured on a compatible plate reader, and IC50 values were
calculated from the dose-response curves[10][11][12].

Cell Proliferation Assay

The effect of ZT55 on the proliferation of HEL cells was assessed using a Cell Counting Kit-8
(CCK-8) or similar tetrazolium-based assay.

Protocol:

HEL cells were seeded in 96-well plates and allowed to adhere.

Cells were treated with various concentrations of ZT55 or vehicle control for 24, 48, and 72

hours.

At the end of the incubation period, CCK-8 reagent was added to each well.

After a further incubation, the absorbance at 450 nm was measured using a microplate
reader.

Cell viability was expressed as a percentage of the vehicle-treated control[9].

Cell Cycle Analysis

Cell cycle distribution was analyzed by flow cytometry after propidium iodide (PI) staining.
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Protocol:

HEL cells were treated with different concentrations of ZT55 for 24 hours.

o Cells were harvested, washed with PBS, and fixed in 70% ethanol overnight at -20°C.
o Fixed cells were washed and then incubated with RNase A to degrade RNA.
o Cells were stained with propidium iodide.

o The DNA content of the cells was analyzed using a flow cytometer, and the percentage of
cells in GO/G1, S, and G2/M phases was determined[6][13].

Apoptosis Assay

Apoptosis was quantified using an Annexin V-FITC/PI double staining assay followed by flow
cytometry.

Protocol:

HEL cells were treated with various concentrations of ZT55 for 48 hours.

e Cells were harvested and washed with cold PBS.

o Cells were resuspended in binding buffer and stained with Annexin V-FITC and propidium
iodide.

e The stained cells were analyzed by flow cytometry to differentiate between viable, early
apoptotic, late apoptotic, and necrotic cells[14][15].

Western Blot Analysis
The effect of ZT55 on the JAK/STAT signaling pathway was investigated by Western blot.

Protocol:

o HEL cells were treated with ZT55 for 24 hours.
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» Total protein was extracted using a lysis buffer supplemented with protease and
phosphatase inhibitors.

e Protein concentration was determined using a BCA assay.

o Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF
membrane.

e The membrane was blocked and then incubated with primary antibodies against total and
phosphorylated forms of JAK2, STAT3, and STATS5, as well as Bcl-2 and Bax.

 After incubation with HRP-conjugated secondary antibodies, the protein bands were
visualized using an enhanced chemiluminescence (ECL) detection system[16][17][18].

In Vivo Xenograft Study

The anti-tumor activity of ZT55 in vivo was assessed in a subcutaneous HEL cell xenograft
model in nude mice.

Protocol:

Female athymic BALB/c nude mice were subcutaneously injected with HEL cells.

e When tumors reached a palpable size, mice were randomized into treatment and control
groups.

e ZT55 was administered orally at a dose of 100 mg/kg daily for a specified period.
e Tumor volume and body weight were measured regularly.

e At the end of the study, mice were euthanized, and tumors were excised, weighed, and
photographed for analysis[19][20][21].

Conclusion

ZT55, a novel compound derived from Isatis indigotica, has emerged as a promising
therapeutic agent for the treatment of myeloproliferative neoplasms. Its high selectivity for
JAK2, particularly the JAK2V617F mutant, and its potent anti-proliferative and pro-apoptotic
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effects in preclinical models, underscore its potential for clinical development. Further

investigation into its synthetic optimization, pharmacokinetic and pharmacodynamic properties,

and long-term safety is warranted to translate these promising preclinical findings into effective

therapies for patients with MPNs and potentially other JAK2-driven diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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